molecular formula C9H17Cl2N3 B1485156 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2060037-08-1

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B1485156
CAS No.: 2060037-08-1
M. Wt: 238.15 g/mol
InChI Key: RDBDJMKBTQMAJN-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride (CAS 2060037-08-1) is a high-purity chemical intermediate designed for research applications, particularly in diversity-oriented synthesis and drug discovery . This compound features a fused pyrazolo[4,3-c]azepine core, a bicyclic scaffold that combines a five-membered pyrazole ring with a seven-membered azepine ring. The azepine ring contributes conformational flexibility, while the pyrazole moiety offers potential for hydrogen bonding, making this scaffold a valuable template for constructing complex molecular libraries . The inclusion of two geminal methyl groups on the azepine ring can influence the compound's stereoelectronic properties and metabolic stability. The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various biochemical assays . As a building block, it is instrumental in the exploration of new chemical space for pharmaceutical development, following the principle that nitrogen-containing heterocycles are fundamental to a majority of known small-molecule drugs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(2)3-8-7(4-10-6-9)5-11-12-8;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBDJMKBTQMAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically follows a multi-step synthetic pathway centered on cyclization reactions that form the pyrazoloazepine ring system:

  • Starting Materials: The synthesis often begins with appropriately substituted amines and diketones or ketoesters. These precursors provide the nitrogen atoms and carbon framework necessary for ring formation.

  • Cyclization Step: Under acidic conditions, especially using strong acids such as hydrochloric acid, the amine and diketone/ketoester undergo cyclization to form the pyrazoloazepine core. The acidic medium facilitates ring closure by protonating carbonyl groups and activating electrophilic centers.

  • Formation of Dihydrochloride Salt: After the core structure is formed, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for further applications.

  • Reaction Conditions: Typical reaction temperatures range from ambient to reflux, depending on the specific reagents and solvents used. Solvents such as ethanol, methanol, or acetic acid are commonly employed to dissolve reactants and control reaction kinetics.

Chemical Reaction Analysis Relevant to Preparation

The compound's preparation is influenced by its chemical reactivity:

Reaction Type Reagents/Conditions Purpose in Synthesis
Cyclization Substituted amines + diketones/ketoesters, HCl (acidic medium) Formation of pyrazoloazepine ring
Salt Formation HCl (excess) Conversion to dihydrochloride salt for stability
Oxidation (if needed) KMnO4, H2CrO4 Functional group modification (not primary in synthesis)
Reduction (if needed) LiAlH4, H2 with catalyst Functional group modification (rare in core synthesis)

Summary Table of Preparation Parameters

Step Reagents/Materials Conditions Outcome
Starting material prep Substituted amines, diketones/ketoesters Ambient to reflux, acidic media Precursors ready for cyclization
Cyclization Hydrochloric acid, solvent (EtOH/MeOH) Acidic, reflux or room temp Pyrazoloazepine core formed
Salt formation Excess HCl Room temperature Dihydrochloride salt obtained
Purification Crystallization, chromatography Variable Pure final product

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes. It may serve as a tool compound for probing biological pathways and understanding disease mechanisms.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structural Differences
Compound Name Core Structure Key Substituents Molecular Formula CAS Number
7,7-Dimethyl-pyrazolo[4,3-c]azepine dihydrochloride (Target) Pyrazole + Azepine 7,7-dimethyl; dihydrochloride C₈H₁₅Cl₂N₃ 2060036-05-5
7,7-Dimethyl-pyrazolo[4,3-c]azepin-4-one Pyrazole + Azepinone 7,7-dimethyl; ketone at C4 C₈H₁₅Cl₂N₃O 2060060-60-6
7,7-Dimethyl-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazole + Pyridine Six-membered ring; dihydrochloride C₇H₁₃Cl₂N₃ Not specified

Key Observations :

  • Functional Groups : The azepin-4-one analog (C₈H₁₅Cl₂N₃O) contains a ketone, which may alter reactivity and hydrogen-bonding capacity relative to the dihydrochloride salt .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound Azepin-4-one Analog Pyridine Analog
Solubility High (dihydrochloride salt) Moderate (neutral ketone) High (dihydrochloride salt)
Molecular Weight 314.25 (phenyl-substituted) 271.16 223.68
Synthetic Accessibility Commercial scale (multiple suppliers) Requires specialized oxidation Optimized routes for pyridine core

Notes:

  • The dihydrochloride form improves aqueous solubility, critical for in vitro assays and formulation .
  • The pyridine analog’s lower molecular weight may enhance bioavailability but reduce target selectivity due to a smaller pharmacophore .

Commercial and Regulatory Status

Table 3: Supplier and Regulatory Overview
Compound Key Suppliers (Examples) Certifications Price Range (50 mg)
Target Compound Taizhou Bolon Pharmachem (China), Axyntis Group (France) ISO 9001, GMP €499–€720
Azepin-4-one Analog American Elements (U.S.) Not specified Not available

Insights :

  • The target compound’s broad supplier network ensures consistent availability for research, while analogs like the azepin-4-one are less accessible .

Biological Activity

7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound within the pyrazole family known for its diverse biological activities. This article reviews its pharmacological properties, synthesizes various research findings, and presents case studies that illustrate its therapeutic potential.

  • Chemical Formula : C₁₅H₁₉N₃
  • CAS Number : 1271631-65-2
  • Molecular Weight : 245.33 g/mol

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor effects.

1. Anti-inflammatory Activity

Recent studies have shown that compounds containing the pyrazole nucleus can significantly inhibit pro-inflammatory cytokines. For instance:

  • A series of novel pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented:

  • A study evaluated various substituted pyrazoles against E. coli and S. aureus, revealing that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
Compound 11E. coli15
Compound 16S. aureus20

3. Antitumor Activity

In vitro studies have indicated potential antitumor properties:

  • Pyrazole derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Several studies provide insights into the biological efficacy of this compound:

  • Case Study on Anti-tubercular Activity :
    • Researchers synthesized novel pyrazole compounds and tested them against Mycobacterium tuberculosis (MTB). Certain derivatives showed significant activity with IC50 values comparable to standard treatments such as rifampicin .
  • Case Study on Antiamoebic Activity :
    • A study focused on the antiamoebic potential of pyrazole derivatives against Entamoeba histolytica. Compounds demonstrated IC50 values ranging from 0.81 to 7.31 µM, outperforming metronidazole in some instances .

Pharmacological Mechanisms

The mechanisms by which pyrazole compounds exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Many pyrazoles inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Modulation of Cell Signaling : These compounds can affect signaling pathways related to cell proliferation and apoptosis.

Q & A

Q. How to address discrepancies in crystallographic data for salt forms?

  • Methodology :
  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., Cl^-···H-N interactions) to confirm dihydrochloride stoichiometry .
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.0 software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

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